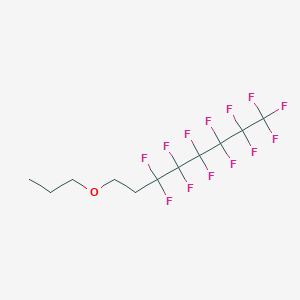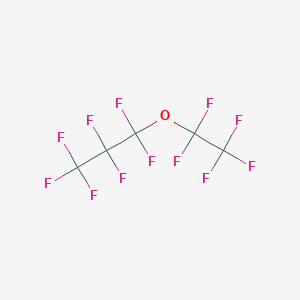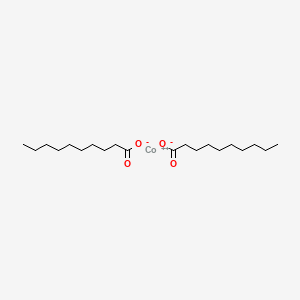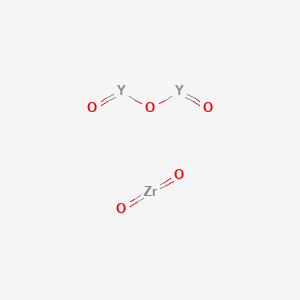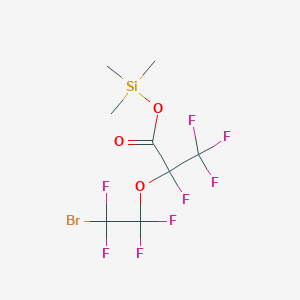
Trimethylsilyl 2-(2-bromotetrafluoroethoxy) tetrafluoropropionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylsilyl 2-(2-bromotetrafluoroethoxy) tetrafluoropropionate is a fluorinated organic compound with the molecular formula C8H9BrF8O3Si. It is known for its unique chemical structure, which includes both bromine and fluorine atoms, making it a valuable compound in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylsilyl 2-(2-bromotetrafluoroethoxy) tetrafluoropropionate typically involves the reaction of 2-(2-bromotetrafluoroethoxy)tetrafluoropropionic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl 2-(2-bromotetrafluoroethoxy) tetrafluoropropionate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Hydrolysis: The trimethylsilyl group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the trimethylsilyl group.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For example, substitution with sodium azide forms the corresponding azide compound.
Hydrolysis: The major product is 2-(2-bromotetrafluoroethoxy)tetrafluoropropionic acid.
Scientific Research Applications
Trimethylsilyl 2-(2-bromotetrafluoroethoxy) tetrafluoropropionate has several applications in scientific research:
Biology: Investigated for its potential use in labeling and imaging studies due to its fluorine content.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Trimethylsilyl 2-(2-bromotetrafluoroethoxy) tetrafluoropropionate involves its ability to undergo substitution and hydrolysis reactions. The presence of bromine and fluorine atoms allows it to participate in various chemical transformations, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- Trimethylsilyl 2-(2-chlorotetrafluoroethoxy)tetrafluoropropionate
- Trimethylsilyl 2-(2-iodotetrafluoroethoxy)tetrafluoropropionate
Uniqueness
Trimethylsilyl 2-(2-bromotetrafluoroethoxy) tetrafluoropropionate is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties compared to its chlorinated and iodinated counterparts .
Properties
CAS No. |
1309602-76-3 |
|---|---|
Molecular Formula |
C8H9BrF8O3Si |
Molecular Weight |
413.13 g/mol |
IUPAC Name |
trimethylsilyl 2-(2-bromo-1,1,2,2-tetrafluoroethoxy)-2,3,3,3-tetrafluoropropanoate |
InChI |
InChI=1S/C8H9BrF8O3Si/c1-21(2,3)19-4(18)5(10,7(13,14)15)20-8(16,17)6(9,11)12/h1-3H3 |
InChI Key |
GEKIIFWHPZCMJU-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC(=O)C(C(F)(F)F)(OC(C(F)(F)Br)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


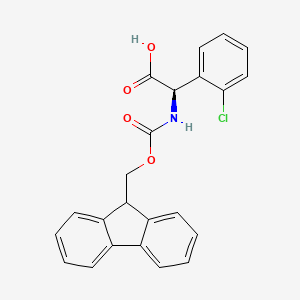
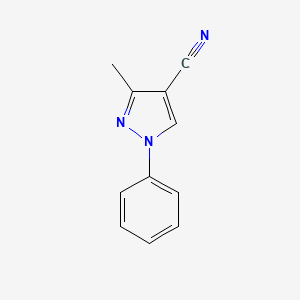

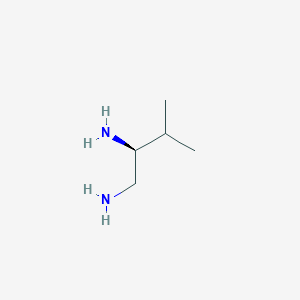
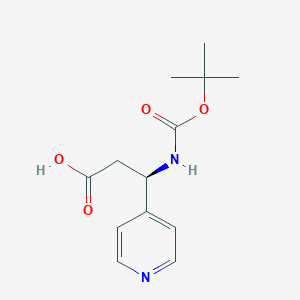
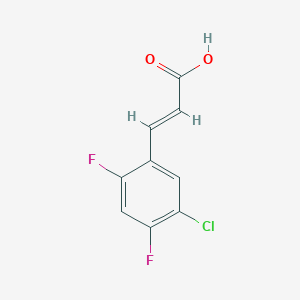
![5-Bromospiro[indoline-3,4'-piperidine]](/img/structure/B8270379.png)
![[2-(3-Fluorophenyl)pyrimidin-5-yl]methanol](/img/structure/B8270382.png)
